![molecular formula C17H16N4O4 B2491360 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396687-20-9](/img/structure/B2491360.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
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Overview
Description
The compound "N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide" represents a structurally intricate molecule that likely exhibits a range of biological and chemical properties due to its unique functional groups and structural framework. Compounds containing benzo[d][1,3]dioxol, pyrazine, and azetidine units have been explored for various applications, including their potential antibacterial, antifungal, and anticancer activities (G. Senthilkumar, C. Umarani, D. Satheesh, 2021).
Synthesis Analysis
Synthesis of complex molecules containing the benzo[d][1,3]dioxol and pyrazine motifs typically involves multi-step reactions, starting from readily available substrates. For example, a novel pyrazole derivative with a benzo[d][1,3]dioxol moiety was synthesized and characterized through elemental analysis, FT-IR, NMR, MS, UV–visible spectra, and X-ray diffraction studies (K. Kumara, A. Dileep Kumar, S. Naveen, K. Ajay Kumar, N. K. Lokanath, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule is often elucidated using spectroscopic techniques and crystallography. For instance, the crystalline structure of a related pyrazole derivative was determined, revealing significant insights into its molecular geometry and intermolecular interactions (K. Kumara et al., 2018).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-16(20-6-11-1-2-14-15(5-11)25-10-24-14)12-8-21(9-12)17(23)13-7-18-3-4-19-13/h1-5,7,12H,6,8-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWLCBMWHSLNFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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